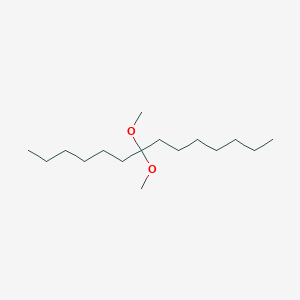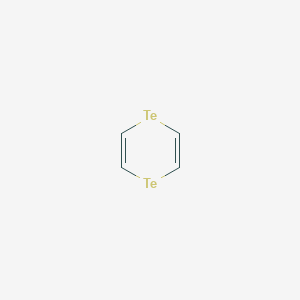
1,4-Ditellurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ditellurine: is a member of the 1,4-dichalcogenins family, which are compounds containing two chalcogen atoms (in this case, tellurium) in a six-membered ring structure. These compounds are of significant interest due to their unique electronic and spatial structures, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Ditellurine can be synthesized through the reaction of 1,2-dichloroethene with elemental tellurium in a hydrazine hydrate-potassium hydroxide system. This reaction typically yields this compound in about 21% yield . Another method involves the reaction of elemental tellurium with acetylene in the hydrazine hydrate-potassium hydroxide-HMPA-water system at 50-60°C and 14 atm pressure, which yields this compound with a 2% yield .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its limited applications and the complexity of its synthesis. Most production is carried out in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: 1,4-Ditellurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
Scientific Research Applications
1,4-Ditellurine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-ditellurine exerts its effects is not fully understood. it is believed to interact with molecular targets through its tellurium atoms, which can form bonds with various substrates. This interaction can influence electronic properties and reactivity, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
1,4-Dithiine: Contains sulfur atoms instead of tellurium and is known for its electronic properties and use in materials science.
1,4-Diselenin: Contains selenium atoms and is used in similar applications as 1,4-ditellurine but with different reactivity and properties.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct electronic and spatial characteristics. These properties make it particularly valuable in applications requiring specific electronic configurations and reactivity .
Properties
CAS No. |
137321-30-3 |
|---|---|
Molecular Formula |
C4H4Te2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1,4-ditellurine |
InChI |
InChI=1S/C4H4Te2/c1-2-6-4-3-5-1/h1-4H |
InChI Key |
HLEHYIARHLPPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Te]C=C[Te]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


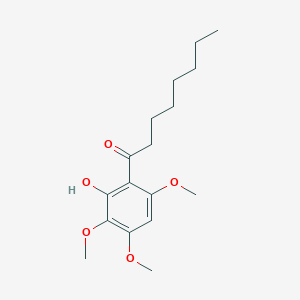
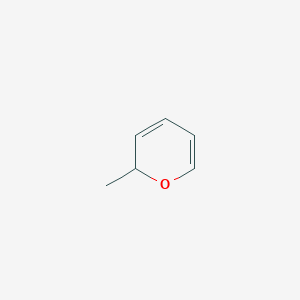

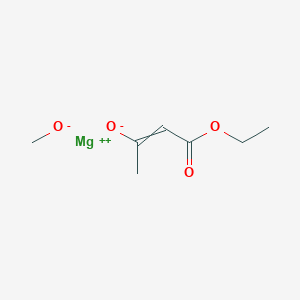
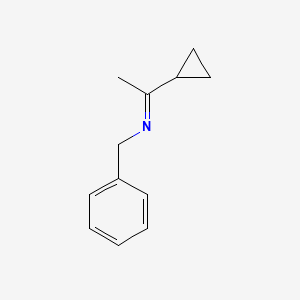
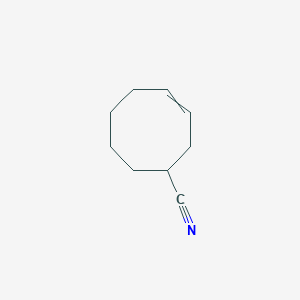
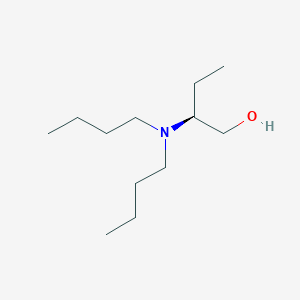
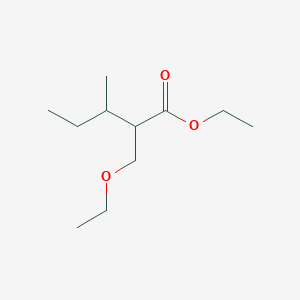
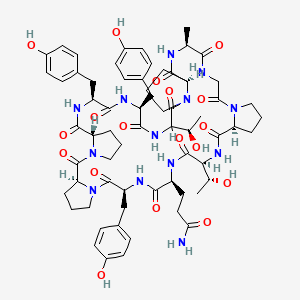
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
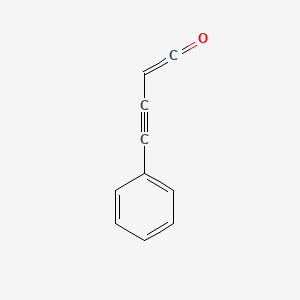
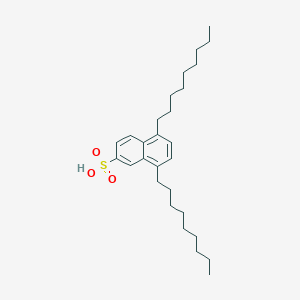
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
